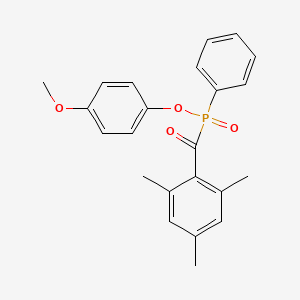
4-Methoxyphenyl phenyl(2,4,6-trimethylbenzoyl)phosphinate
Cat. No. B8482369
Key on ui cas rn:
158011-97-3
M. Wt: 394.4 g/mol
InChI Key: HOFYLHHAJYYNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05498741
Procedure details


59.5 g (0.326 mol) of 2,4,6-trimethylbenzoyl chloride and 0.75 g of triethylamine were heated to 115° C. and 45 g (0.163 mol) of monoethyl mono-4-methoxyphenyl phenylphosphonite were added dropwise in one hour under a nitrogen atmosphere and with vigorous stirring. Ethyl chloride was given off as a gas and was condensed in a downstream cold trap. The mixture was then further stirred at 110° to 115° C. for 90 minutes. In total, at the end of the reaction, 9 g (88% of theory) of ethyl chloride were situated in the cold trap. The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar and the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar). 40 g were obtained. The yield was 65% of theory.


Name
monoethyl mono-4-methoxyphenyl phenylphosphonite
Quantity
45 g
Type
reactant
Reaction Step Two



Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:3]=1[C:4](Cl)=[O:5].[C:13]1([P:19]([O:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)[O:20]CC)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(Cl)C>C(N(CC)CC)C>[C:13]1([P:19]([C:4](=[O:5])[C:3]2[C:2]([CH3:1])=[CH:10][C:9]([CH3:11])=[CH:8][C:7]=2[CH3:12])(=[O:20])[O:23][C:24]2[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
59.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=O)Cl)C(=CC(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
monoethyl mono-4-methoxyphenyl phenylphosphonite
|
|
Quantity
|
45 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(OCC)OC1=CC=C(C=C1)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then further stirred at 110° to 115° C. for 90 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed in a downstream cold trap
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The excess 2,4,6-trimethylbenzoyl chloride was then distilled off at 1 mbar
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled with the aid of a thin-film evaporator (bath temperature: 260° C.; 0.4 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
40 g were obtained
|
Outcomes


Product
Details
Reaction Time |
90 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)P(OC1=CC=C(C=C1)OC)(=O)C(C1=C(C=C(C=C1C)C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
